molecular formula C12H15NO6S B554622 Tosyl-L-glutamic acid CAS No. 4816-80-2

Tosyl-L-glutamic acid

Cat. No.: B554622
CAS No.: 4816-80-2
M. Wt: 301.32 g/mol
InChI Key: KKOZKXBAPIYWAT-JTQLQIEISA-N
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Description

Tosyl-L-glutamic acid, also known as N-(4-methylphenylsulfonyl)-L-glutamic acid, is an organic compound with the molecular formula C12H15NO6S. It is a derivative of L-glutamic acid where the amino group is protected by a tosyl group (p-toluenesulfonyl group). This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-L-glutamic acid typically involves the reaction of L-glutamic acid with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction proceeds as follows:

  • Dissolve L-glutamic acid in an aqueous solution.
  • Add p-toluenesulfonyl chloride to the solution while maintaining a basic pH using sodium hydroxide or pyridine.
  • Stir the reaction mixture at a controlled temperature until the reaction is complete.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing of L-glutamic acid and p-toluenesulfonyl chloride in industrial reactors.
  • Continuous monitoring and adjustment of pH using automated systems.
  • Efficient isolation and purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tosyl-L-glutamic acid undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by other nucleophiles, making it a versatile intermediate in organic synthesis.

    Reduction Reactions: The compound can be reduced to remove the tosyl group, regenerating the free amino group of L-glutamic acid.

    Oxidation Reactions: this compound can undergo oxidation under specific conditions, although this is less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiol compounds can be used to substitute the tosyl group.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is rare.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azido-glutamic acid or thiol-glutamic acid derivatives.

    Reduction: The primary product is L-glutamic acid.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

Tosyl-L-glutamic acid has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis, allowing for selective reactions on other functional groups.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its stability and reactivity.

    Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals, serving as an intermediate in various synthetic pathways.

Comparison with Similar Compounds

    Tosyl-L-alanine: Another amino acid derivative with a tosyl-protected amino group.

    Tosyl-L-lysine: Similar in structure but with a longer side chain.

    Tosyl-L-phenylalanine: Contains a phenyl group instead of the carboxyl group.

Uniqueness: Tosyl-L-glutamic acid is unique due to its specific structure, which includes both a carboxyl and an amino group. This dual functionality makes it particularly useful in peptide synthesis and other organic reactions where selective protection and deprotection are required.

Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOZKXBAPIYWAT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256419
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4816-80-2
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4816-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-tolylsulphonyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOSYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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